5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that features a fused triazole and pyridine ring system with a furan substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Properties
IUPAC Name |
5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-10-12-9-3-1-2-8(14(9)13-10)7-4-5-15-6-7/h1-6H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOZMEOIUCMKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)C3=COC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
The microwave-mediated synthesis, in particular, offers a rapid and efficient pathway that could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in drug discovery and development, particularly due to its ability to interact with various biological targets. Its structure facilitates binding with enzymes and receptors, making it a candidate for therapeutic applications.
Anticancer Activity
Research indicates that derivatives of triazolo-pyridine compounds, including 5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine, demonstrate anticancer properties. These compounds have been shown to inhibit specific enzymes involved in cancer progression. For instance:
- Mechanism of Action : The compound interacts with DNA topoisomerases and kinases, which are crucial in cell division and proliferation.
- Case Study : A study highlighted its efficacy against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against tumor cells .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Its furan moiety enhances lipophilicity, allowing better membrane penetration.
- Efficacy : In vitro studies have shown that 5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.
- Comparison : Its activity was compared against known antibiotics and showed synergistic effects when used in combination therapies .
Agricultural Applications
The unique properties of 5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine extend to agriculture as well.
Plant Growth Regulators
Research suggests that this compound can be utilized as a plant growth regulator (PGR). Its application promotes growth and enhances resistance to environmental stressors.
- Field Trials : Trials indicated improved yield and stress tolerance in crops treated with formulations containing this compound .
Pest Control
The compound's bioactivity also positions it as a candidate for developing novel pesticides.
- Mechanism : It targets specific biochemical pathways in pests without affecting non-target organisms significantly.
Materials Science
In materials science, 5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is explored for its potential use in creating new materials.
Conductive Polymers
The integration of this compound into polymer matrices has been investigated for enhancing electrical conductivity.
- Properties : The resulting materials exhibit improved electrical properties suitable for applications in organic electronics .
Nanocomposites
Research into nanocomposites incorporating this compound shows promise in developing materials with enhanced mechanical strength and thermal stability.
Mechanism of Action
The mechanism of action of 5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways related to inflammation and cell proliferation . The compound’s ability to bind to these targets and modulate their activity underlies its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its cytotoxic activities against various cancer cell lines.
4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl: Exhibits a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine stands out due to its unique combination of a furan ring with a triazolo-pyridine system, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in both research and industrial applications .
Biological Activity
5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a fused triazole and pyridine ring system with a furan substituent, contributing to its unique chemical properties. Its molecular formula is and it possesses significant lipophilicity due to the furan moiety, enhancing its ability to penetrate biological membranes and interact with cellular targets .
Biological Activities
Antitumor Activity
Research indicates that 5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine exhibits notable antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has shown an IC50 value of approximately 39.2 ± 1.7 μM against MDA-MB-231 breast cancer cells .
Anti-inflammatory Effects
The compound acts as an inhibitor of Janus kinases (JAK1 and JAK2), which play crucial roles in inflammatory signaling pathways. By inhibiting these enzymes, the compound may reduce inflammation and related disorders .
Antimicrobial Properties
5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has also been evaluated for its antimicrobial activity. It demonstrates significant inhibition against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
The mechanism of action involves the interaction of the compound with specific biological targets. It primarily inhibits enzymes involved in inflammatory pathways and cell proliferation. Its ability to disrupt these processes underlies its potential therapeutic applications in treating conditions such as cardiovascular diseases and type 2 diabetes .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | IC50 = 39.2 ± 1.7 μM against MDA-MB-231 cells | |
| Anti-inflammatory | Inhibits JAK1 and JAK2 | |
| Antimicrobial | Effective against various bacterial strains |
Case Study: Antitumor Efficacy
In a study focusing on the antitumor efficacy of 5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine, researchers evaluated its effects on cell viability using the MTT assay. The results indicated significant cytotoxicity against multiple cancer cell lines, supporting its potential as an anticancer agent.
Case Study: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory properties revealed that the compound effectively reduces nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests its utility in managing inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
